molecular formula C5H11O8P B078206 D-arabinose 5-phosphate CAS No. 13137-52-5

D-arabinose 5-phosphate

Cat. No. B078206
CAS RN: 13137-52-5
M. Wt: 230.11 g/mol
InChI Key: PPQRONHOSHZGFQ-WDCZJNDASA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

D-arabinose 5-phosphate (D-Ara-5P) is a compound used as a substrate to identify, differentiate, and characterize enzymes such as D-arabinose 5-phosphate isomerase (KdsD) and 3-deoxy-D-manno-octulosonate 8-phosphate synthase(s) which are involved in lipopolysaccharide (LPS) biosynthesis .


Synthesis Analysis

The synthesis of D-arabinose 5-phosphate involves the action of enzymes such as D-arabinose 5-phosphate isomerase (API), which catalyzes the interconversion of D-ribulose 5-phosphate (Ru5P) and D-arabinose 5-phosphate (A5P). This is the first step in the biosynthesis of 3-deoxy-D-manno-octulosonate (Kdo), a sugar moiety located in the lipopolysaccharide layer of most Gram-negative bacteria .


Molecular Structure Analysis

The molecular formula of D-arabinose 5-phosphate is C5H11O8P . The molecular weight is 232.1257 Da .


Chemical Reactions Analysis

D-arabinose 5-phosphate is involved in various chemical reactions. It is used as a substrate to identify, differentiate, and characterize enzymes such as D-arabinose 5-phosphate isomerase (KdsD) and 3-deoxy-D-manno-octulosonate 8-phosphate synthase(s) which are involved in lipopolysaccharide (LPS) biosynthesis .


Physical And Chemical Properties Analysis

D-arabinose 5-phosphate has a boiling point of 559.1°C at 760mmHg . The partition coefficient n-octanol/water is 7.89E-15mmHg at 25°C .

Scientific Research Applications

  • Role in Lipopolysaccharide Biosynthesis : D-arabinose 5-phosphate (A5P) plays a significant role in the biosynthesis of lipopolysaccharides (LPS) in Gram-negative bacteria. It is involved in the production of 3-deoxy-D-manno-octulosonate (KDO), a sugar component of LPS. LPS is a crucial part of the outer membrane of these bacteria, suggesting that A5P is essential for their survival and pathogenicity (Meredith & Woodard, 2003).

  • Identification in Gram-Positive Bacteria : A study identified a D-arabinose-5-phosphate isomerase in the Gram-positive bacterium Clostridium tetani. This finding was significant as C. tetani lacks the genes for LPS and capsule biosynthesis, which are common applications of A5P in Gram-negative bacteria. This suggests a potential regulatory role of A5P in C. tetani, a pathogen responsible for tetanus (Cech et al., 2017).

  • Biosynthesis in Mycobacteria : In Mycobacterium tuberculosis, D-arabinose 5-phosphate is involved in the synthesis of decaprenylphosphoryl-D-arabinose, an important precursor in the cell wall biosynthesis of mycobacteria. Given that D-arabinose is not present in mammalian cells, this pathway represents a potential target for drug intervention in mycobacterial diseases (Huang et al., 2005).

  • Inhibition as a Drug Target : The inhibition of A5P isomerase, a key enzyme in LPS biosynthesis, has been studied as an approach to inhibit bacterial growth and enhance susceptibility to antibiotics. This research highlights the potential of targeting A5P-related enzymes in drug development (Bigham et al., 1984).

  • Prebiotic Synthesis : D-arabinose 5-phosphate is also involved in prebiotic chemistry. It participates in reactions leading to the formation of nucleosides and nucleotides, suggesting a role in the early stages of biological molecule synthesis (Sanchez & Orgel, 1970).

Safety And Hazards

D-arabinose 5-phosphate should be handled in a well-ventilated place. Suitable protective clothing should be worn and contact with skin and eyes should be avoided. Formation of dust and aerosols should be avoided. Use non-sparking tools. Prevent fire caused by electrostatic discharge steam .

Future Directions

The biosynthetic pathway of D-arabinose 5-phosphate, which is involved in the production of 3-deoxy-D-manno-octulosonate (Kdo), a key sugar in the core region of lipopolysaccharide (LPS), has not been fully explored as a target for antibiotic development . This suggests potential future directions for research and drug development .

properties

IUPAC Name

[(2R,3R,4S)-2,3,4-trihydroxy-5-oxopentyl] dihydrogen phosphate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H11O8P/c6-1-3(7)5(9)4(8)2-13-14(10,11)12/h1,3-5,7-9H,2H2,(H2,10,11,12)/t3-,4-,5+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PPQRONHOSHZGFQ-WDCZJNDASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(C(C(C=O)O)O)O)OP(=O)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C([C@H]([C@H]([C@@H](C=O)O)O)O)OP(=O)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H11O8P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90927171
Record name D-Arabinose 5-phosphate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90927171
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

230.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name D-Arabinose 5-phosphate
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0011734
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Product Name

D-arabinose 5-phosphate

CAS RN

13137-52-5
Record name D-Arabinose 5-phosphate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=13137-52-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Arabinose 5-phosphate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013137525
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name D-Arabinose 5-phosphate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90927171
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name D-Arabinose 5-phosphate
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0011734
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
D-arabinose 5-phosphate
Reactant of Route 2
D-arabinose 5-phosphate
Reactant of Route 3
D-arabinose 5-phosphate
Reactant of Route 4
D-arabinose 5-phosphate
Reactant of Route 5
D-arabinose 5-phosphate
Reactant of Route 6
D-arabinose 5-phosphate

Citations

For This Compound
797
Citations
TC Meredith, RW Woodard - Journal of bacteriology, 2005 - Am Soc Microbiol
… 5-phosphate (Ru5P) and d-arabinose 5-phosphate (A5P). … d-Arabinose 5-phosphate isomerase (API) is the first enzyme … -phosphate (Ru5P) to d-arabinose 5-phosphate (A5P) and is the …
Number of citations: 59 journals.asm.org
TC Meredith, RW Woodard - Journal of Biological Chemistry, 2003 - ASBMB
A gene encoding for arabinose 5-phosphate isomerase (API), which catalyzes the interconversion of d-ribulose 5-phosphate (Ru5P) and d-arabinose 5-phosphate (A5P), has been …
Number of citations: 88 www.jbc.org
I Sánchez‐Moreno, V Hélaine… - Advanced Synthesis …, 2012 - Wiley Online Library
… , D-fructose 6-phosphate and D-arabinose 5-phosphate. The whole synthetic strategy is based on an … As an example, D-arabinose 5-phosphate, an important metabolite involved in the …
Number of citations: 56 onlinelibrary.wiley.com
WA Volk - Biochimica et Biophysica Acta, 1960 - Elsevier
A chemical source of D-arabinose-5-phosphate was needed for studies of the enzymic dissimilation of this compound by Propionibacterium pentosaaeum. Early work concerned with …
Number of citations: 15 www.sciencedirect.com
WA Volk - Journal of Biological Chemistry, 1959 - Elsevier
Our studies of the metabolism of L-arabinose by Propionibacterium pentosaceum have demonstrated that L-arabinose is degraded via phosphorylated intermediates. In addition to D-…
Number of citations: 26 www.sciencedirect.com
PD Rick, MJ Osborn - … of the National Academy of Sciences, 1972 - National Acad Sciences
… for D-arabinose-5-phosphate 35-fold higher than that of the … pendent on exogenous D-arabinose-5-phosphate both for growth … and properties of a D-arabinose-5-phosphate-dependent …
Number of citations: 122 www.pnas.org
C Airoldi, S Sommaruga, S Merlo… - … A European Journal, 2010 - Wiley Online Library
… Arabinose‐5‐phosphate isomerase (API) is an aldo–keto isomerase catalyzing the reversible isomerization of D‐ribulose‐5‐phosphate (Ru5P) to D‐arabinose‐5‐phosphate (A5P), the …
TC Meredith, RW Woodard - Biochemical Journal, 2006 - portlandpress.com
… In Escherichia coli, there are multiple paralogous copies of the enzyme API [A5P (D-arabinose 5-phosphate) isomerase], which catalyses the conversion of the pentose pathway …
Number of citations: 40 portlandpress.com
DL Cech, K Markin, RW Woodard - Journal of Bacteriology, 2017 - Am Soc Microbiol
… Thus, CtAPI represents the first d-arabinose-5-phosphate … d-arabinose-5-phosphate isomerases. APIs play an important role within Gram-negative bacteria in d-arabinose-5-phosphate …
Number of citations: 6 journals.asm.org
WA Volk - Methods in Enzymology, 1966 - Elsevier
Publisher Summary This chapter discusses the determination of D-arabinose 5-phosphate isomerase. The amount of ketopentose formed from D-arabinose 5-phosphate was …
Number of citations: 4 www.sciencedirect.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.